3-(2,6-dichlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one
Beschreibung
3-(2,6-dichlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one is a synthetic small molecule characterized by a pyrrolo[3,4-b]pyridine core fused with a propan-1-one moiety and substituted with a 2,6-dichlorophenyl group. The 2,6-dichlorophenyl substituent enhances lipophilicity and may influence target selectivity, while the pyrrolopyridine scaffold is frequently employed in protease inhibitors, such as dipeptidyl peptidase-4 (DPP4) and tryptase inhibitors .
Eigenschaften
IUPAC Name |
3-(2,6-dichlorophenyl)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-13-4-1-5-14(18)12(13)6-7-16(21)20-9-11-3-2-8-19-15(11)10-20/h1-5,8H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGPQSJXSYVIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)CCC3=C(C=CC=C3Cl)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(2,6-dichlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure features a pyrrolo[3,4-b]pyridine core, which is known for its pharmacological significance. The presence of the 2,6-dichlorophenyl group enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | C16H14Cl2N2O |
| Molecular Weight | 321.20 g/mol |
| Key Functional Groups | Pyrrole, Phenyl, Ketone |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit potent inhibitory effects on various cancer cell lines. For instance, research focusing on pyrrole derivatives has shown significant activity against mixed lineage leukemia (MLL) by targeting WDR5, a chromatin regulatory protein implicated in oncogenesis. The compound demonstrated a binding affinity with K values below 100 nM, indicating strong interaction with WDR5 .
Case Study: WDR5 Inhibition
A study investigating the inhibition of WDR5 by pyrrole derivatives reported that structural modifications led to increased potency. The most effective analogs displayed ligand efficiencies (LE) greater than 0.31, suggesting favorable interactions with the target protein .
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial activity. Pyrrole derivatives have shown promising results against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . These findings position the compound as a potential candidate for developing new antibacterial agents.
Table 2: Antibacterial Activity Comparison
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Pyrrole Derivative | 3.12 - 12.5 | Staphylococcus aureus |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
The biological activity of This compound is believed to stem from its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. By inhibiting WDR5 and other similar targets, the compound disrupts the transcriptional regulation necessary for tumor growth .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs in DPP4 Inhibition
Devasthale et al. (2013) reported the optimization of 5-oxopyrrolopyridine-based DPP4 inhibitors, including (S)-2-(3-(aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide (BMS-767778) . Key structural differences between this compound and the target molecule include:
- Substituent Position : The 2,4-dichlorophenyl group in BMS-767778 versus the 2,6-dichlorophenyl group in the target compound.
- Functional Groups: BMS-767778 contains an aminomethyl and methyl group on the pyrrolopyridine core, whereas the target compound lacks these substituents.
Tryptase Inhibitors
Dener et al. (2006) developed a nonbasic tryptase inhibitor featuring a pyrrolopyridine scaffold but with a 4-chlorophenyl substituent .
Pharmacokinetic and Toxicity Profiles
- Bioavailability : BMS-767778 exhibits 52% oral bioavailability in rats, attributed to its dimethylacetamide side chain . The target compound’s lack of polar groups may reduce absorption.
- Metabolic Stability: The 2,6-dichloro substitution likely enhances metabolic stability compared to monosubstituted analogs, as observed in similar chlorophenyl-containing compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2,6-dichlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step routes, starting with functionalization of the pyrrolo[3,4-b]pyridine core. Key steps include:
- Nucleophilic substitution to attach the dichlorophenyl group.
- Ketone formation via Friedel-Crafts acylation or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Microwave-assisted synthesis may enhance reaction rates and yields for analogous heterocycles, as seen in related pyrrolopyridines .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity, with diagnostic peaks for the dichlorophenyl (δ 7.2–7.5 ppm) and pyrrolopyridinone (δ 2.8–3.5 ppm for CH₂ groups) moieties .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at ~379.3 g/mol) .
- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing, though limited data exists for this specific compound .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Screening Pipeline :
- Enzyme Inhibition Assays : Test against targets like DPP4 or kinases, given structural similarity to clinical candidates (e.g., BMS-767778, a DPP4 inhibitor) .
- Cytotoxicity Screening : Use cervical carcinoma cell lines (SiHa, HeLa) with IC₅₀ determination via MTT assays .
- Binding Affinity Studies : Surface Plasmon Resonance (SPR) or fluorescence polarization to quantify interactions with proteins .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound for enhanced selectivity?
- SAR Strategies :
- Substituent Modulation : Replace the dichlorophenyl group with fluorophenyl or methoxyphenyl to evaluate steric/electronic effects on target binding .
- Scaffold Hybridization : Integrate triazole or morpholine moieties (as in related compounds) to improve solubility and pharmacokinetics .
- Data-Driven Optimization : Compare IC₅₀ values across analogs to identify critical functional groups (e.g., carbonyl groups for H-bonding) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Troubleshooting Framework :
- Assay Standardization : Control for variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Validation : Confirm enzyme inhibition using both fluorogenic substrates and radiolabeled ligand displacement .
- Meta-Analysis : Cross-reference data from patents (e.g., ) and peer-reviewed studies to identify consensus trends .
Q. What computational tools predict the compound’s metabolic stability and off-target interactions?
- In Silico Workflow :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), CYP450 interactions, and hERG liability .
- Molecular Dynamics (MD) : Simulate binding to off-targets (e.g., GPCRs) using AutoDock Vina or GROMACS .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify reactive sites prone to oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
